molecular formula C11H12N2O2 B11757630 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline

8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline

Katalognummer: B11757630
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: DSJITWLOCCOYPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline involves multiple steps, typically starting with the formation of the isoxazole ring followed by the construction of the isoquinoline moiety. Common synthetic routes include:

    Cyclization reactions: Utilizing appropriate precursors to form the isoxazole ring.

    Methoxylation: Introducing the methoxy group at the desired position.

    Hydrogenation: Reducing specific bonds to achieve the tetrahydro form.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Analyse Chemischer Reaktionen

8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Reacting with nucleophiles or electrophiles to substitute the methoxy group or other positions on the ring.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed depend on the reaction type and conditions .

Wissenschaftliche Forschungsanwendungen

8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Vergleich Mit ähnlichen Verbindungen

8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline can be compared with other isoxazoloisoquinoline derivatives, such as:

    3,3a,4,9-Tetrahydroisoxazolo[4,3-g]isoquinoline: Lacks the methoxy group, leading to different chemical properties and reactivity.

    8-Hydroxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline: Contains a hydroxy group instead of a methoxy group, affecting its solubility and biological activity.

Eigenschaften

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

8-methoxy-3,3a,4,9-tetrahydro-[1,2]oxazolo[4,3-g]isoquinoline

InChI

InChI=1S/C11H12N2O2/c1-14-11-9-5-10-8(6-15-13-10)4-7(9)2-3-12-11/h2-3,8H,4-6H2,1H3

InChI-Schlüssel

DSJITWLOCCOYPA-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=CC2=C1CC3=NOCC3C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.